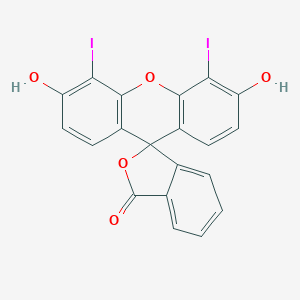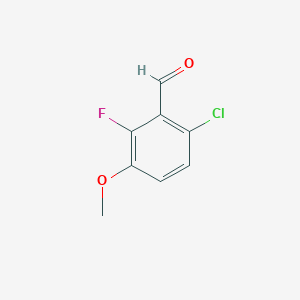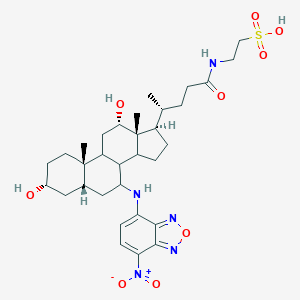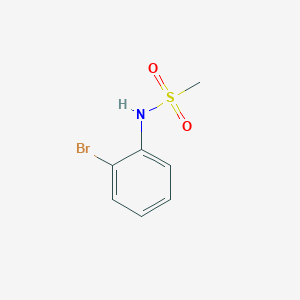![molecular formula C29H26O4 B037463 9,9-双[4-(2-羟乙氧基)苯基]芴 CAS No. 117344-32-8](/img/structure/B37463.png)
9,9-双[4-(2-羟乙氧基)苯基]芴
描述
Synthesis Analysis
The synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has been explored through various methods, including conventional heating and microwave-assisted synthesis. Hiroki et al. (2007) demonstrated an efficient microwave-assisted synthesis from 9-fluorenone and 2-phenoxyethanol, yielding the compound with significantly higher efficiency compared to traditional methods (Hiroki et al., 2007).
Molecular Structure Analysis
The molecular structure of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is characterized by the presence of ether linkages and hydroxyethoxy side groups attached to a fluorene backbone. This structural arrangement imparts unique solubility and thermal properties to the compound, making it an attractive monomer for polymer synthesis.
Chemical Reactions and Properties
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene undergoes various chemical reactions, including polycondensation with diisocyanates to form polyurethanes. Hiroki et al. (2008) reported the rapid microwave-promoted synthesis of polyurethanes from this diol, achieving high molecular weights under optimized conditions (Hiroki et al., 2008).
科学研究应用
根管填充材料:源自 9,9-双[4-(2-羟乙氧基)苯基]芴的二甲基丙烯酸酯单体因其高分子量而被提议用于根管填充材料 (方柳等,2006).
芳香族聚酰胺和聚酰亚胺:该化合物用于合成芳香族聚酰胺和聚酰亚胺,这些聚合物有望用于制造柔性薄膜和热固性应用 (杨金平和林俊宏,1993).
耐热粘合剂和涂料:高纯度 9,9-双(4-羟基苯基)-芴(一种相关化合物)在耐热粘合剂、高性能涂料和其他材料中具有潜在应用 (刘伟等,2008).
功能材料:含芴的结构广泛用于增强功能材料的热稳定性、反应性、光敏性和 OLED 性能 (王吉平,2011).
绿色化学应用:9,9-双[4-(2-羟乙氧基)苯基]芴衍生物的原子高效制备方法最大限度地减少了化学废料,强调了化学过程中的可持续性 (郑慧等,2011).
电子和汽车工业:已经合成了新的基于二苯芴的芳香族聚酰胺,在电子、电子封装和汽车工业中提供应用 (萧胜等,1999).
发光应用:具有苯基取代基的聚芴因其高光致发光效率和蓝色光谱发射而成为发光应用的理想选择 (林德格伦等,2005).
高性能薄膜:基于芴的聚(醚酰亚胺)适用于制造柔韧且坚韧的薄膜,具有高玻璃化转变温度和分解温度 (萧胜和李钦堂,1999).
有机发光二极管 (OLED):基于该化合物的 novel 碳氢化合物用于高性能 OLED,表明它们在先进照明和显示技术中的重要性 (叶尚辉等,2010).
光学树脂材料:双酚芴丙烯酸酯(一种衍生物)的清洁生产工艺针对光学树脂材料进行了优化 (陈鑫,2012).
燃料电池技术:基于芴的双酚单体基聚(醚砜)膜显示出高质子传输性能,与燃料电池中的领先材料相当 (陈怡等,2012).
气体传输和膜:基于 Cardo 双(苯基苯基)芴的半氟化聚(醚酰胺)表现出高热稳定性和拉伸强度,适用于气体传输和膜应用 (P. Bandyopadhyay 等,2014).
聚氨酯合成:由芴二醇和二异氰酸酯快速微波促进合成聚氨酯,提供了一种快速生产高分子量聚氨酯的方法 (K. Hiroki 等,2008).
树脂技术:具有芴卡多基团和芳基醚键合的新型双马来酰亚胺单体由于其易于加工和热稳定性而在树脂技术中具有重要意义 (张丽颖等,2014).
荧光探针:已经合成了具有高荧光量子产率的新型芴衍生物,可用作新的荧光探针 (李恒等,2005).
太阳能电池效率:在太阳能电池应用中,源于该化合物的液晶共轭聚电解质 (LCCPE) 提高了功率转换效率 (刘超等,2015).
氟化聚酰亚胺:基于 9,9-双[4-(4-氨基-2-三氟甲基苯氧基)苯基]芴的氟化聚酰亚胺与非氟化聚酰亚胺相比,具有更好的溶解性和更低的介电常数,可用于电子产品 (杨金平和 H. Chiang,2004).
阴极无关有机太阳能电池:在有机太阳能电池中使用水溶性聚芴作为界面层,可以显着提高其性能,使其与阴极无关 (吴胜焕等,2010).
安全和危害
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
属性
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
CAS RN |
117344-32-8 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)